molecular formula C17H11BrN2O3 B15158485 5-(4-Bromophenyl)-2-diazonio-3,5-dioxo-1-phenylpent-1-en-1-olate CAS No. 749923-92-0

5-(4-Bromophenyl)-2-diazonio-3,5-dioxo-1-phenylpent-1-en-1-olate

Cat. No.: B15158485
CAS No.: 749923-92-0
M. Wt: 371.2 g/mol
InChI Key: JQNQSMJPXKDXLQ-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-2-diazonio-3,5-dioxo-1-phenylpent-1-en-1-olate is a complex organic compound that features a diazonium group, a bromophenyl group, and a dioxo-phenylpentene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-2-diazonio-3,5-dioxo-1-phenylpent-1-en-1-olate typically involves multiple steps, starting with the preparation of the bromophenyl precursor. One common method involves the bromination of phenylacetic acid to produce 4-bromophenylacetic acid . This intermediate can then be further reacted with various reagents to introduce the diazonium and dioxo groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and diazotization reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-2-diazonio-3,5-dioxo-1-phenylpent-1-en-1-olate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the diazonium group to an amine group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

5-(4-Bromophenyl)-2-diazonio-3,5-dioxo-1-phenylpent-1-en-1-olate has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-2-diazonio-3,5-dioxo-1-phenylpent-1-en-1-olate involves its interaction with various molecular targets and pathways. The diazonium group can participate in electrophilic aromatic substitution reactions, while the bromophenyl group can engage in halogen bonding and other interactions. These properties make the compound a versatile intermediate in chemical reactions and biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Bromophenyl)-2-diazonio-3,5-dioxo-1-phenylpent-1-en-1-olate is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. Its diazonium group allows for versatile chemical transformations, while the bromophenyl and dioxo groups provide additional sites for functionalization and interaction.

Properties

CAS No.

749923-92-0

Molecular Formula

C17H11BrN2O3

Molecular Weight

371.2 g/mol

IUPAC Name

5-(4-bromophenyl)-2-diazo-1-phenylpentane-1,3,5-trione

InChI

InChI=1S/C17H11BrN2O3/c18-13-8-6-11(7-9-13)14(21)10-15(22)16(20-19)17(23)12-4-2-1-3-5-12/h1-9H,10H2

InChI Key

JQNQSMJPXKDXLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=[N+]=[N-])C(=O)CC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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